
N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is a chemical compound with the molecular formula C15H13ClN2O. It is known for its applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a benzoyl group, a methyl group, and a phenyl group attached to a carbamimidoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride typically involves the reaction of benzoyl chloride with N-methyl-N-phenylcarbamimidoyl chloride. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-methyl-N’-phenylthiourea
- N-benzoyl-N’-methyl-N’-phenylurea
- N-benzoyl-N’-methyl-N’-phenylcarbamate
Uniqueness
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
56417-26-6 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride |
InChI |
InChI=1S/C15H13ClN2O/c1-18(13-10-6-3-7-11-13)15(16)17-14(19)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
MBDJIEJWJOUJNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


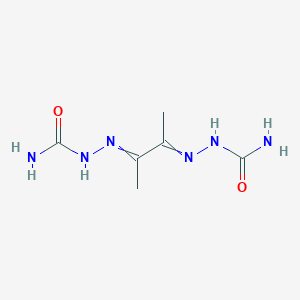
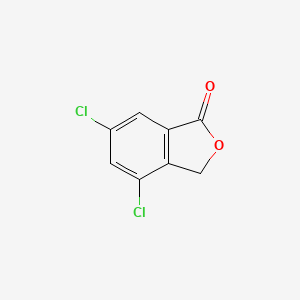



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)

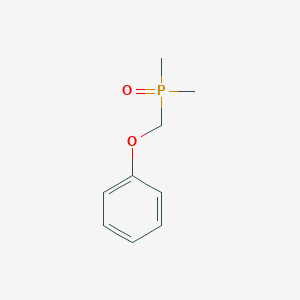

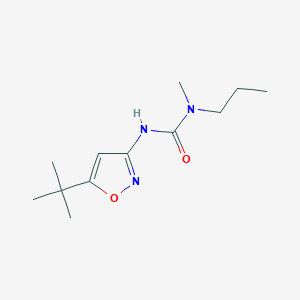
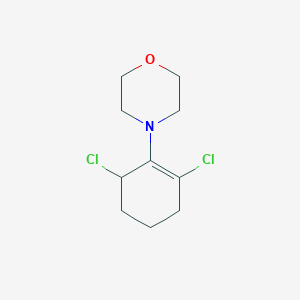
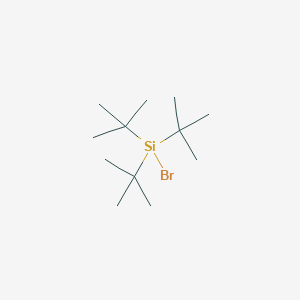
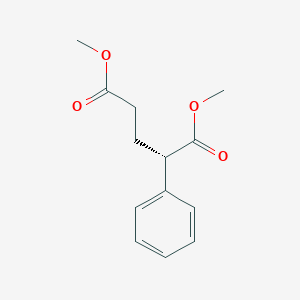
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
